
6-tert-Butyl-2-chloro-quinoxaline
Vue d'ensemble
Description
6-tert-Butyl-2-chloro-quinoxaline is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
6-tert-Butyl-2-chloro-quinoxaline has been explored for its pharmacological properties, particularly in the following areas:
Anticancer Activity
Quinoxaline derivatives, including this compound, have shown significant anticancer activity. Research indicates that certain quinoxaline compounds inhibit the proliferation of cancer cells. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as drug leads for cancer therapy .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT116 | 2.1 |
Other derivatives | Various | 2.7 - 36.80 |
Antimicrobial Properties
The compound exhibits antimicrobial activities against a range of pathogens, including bacteria and fungi. Quinoxaline derivatives have been noted for their effectiveness against resistant strains of bacteria, making them candidates for developing new antibiotics .
Neurological Disorders
Research has indicated that quinoxaline derivatives can modulate neurotransmitter systems and may have applications in treating neurological disorders such as depression and anxiety. The structural modifications in compounds like this compound enhance their interaction with serotonin receptors, providing a basis for their use in psychiatric medicine .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their biological activity. Modifications at various positions on the quinoxaline ring can significantly affect their potency and selectivity.
Key Modifications
Research shows that substituents such as tert-butyl and chloro groups play a critical role in enhancing the bioactivity of these compounds. For instance, the presence of electron-donating groups can improve interactions with target proteins, while halogen substitutions can increase lipophilicity and membrane permeability .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including cyclization and halogenation processes. Advanced synthetic methods such as Ugi reactions and Ullmann coupling have been utilized to create complex derivatives efficiently.
Synthetic Routes
Recent studies have developed streamlined synthetic pathways that allow for rapid generation of quinoxaline derivatives with diverse substituents, facilitating extensive biological testing .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs in specific applications:
Antiviral Activity
A study demonstrated that quinoxaline derivatives could inhibit viral replication by targeting key viral enzymes. The antiviral efficacy against respiratory pathogens was particularly notable, showcasing their potential in combating viral infections such as COVID-19 .
Inhibition of VEGFR-2
Research focused on quinoxaline-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) indicated that modifications to the quinoxaline structure could enhance binding affinity and inhibitory activity, presenting opportunities for developing antiangiogenic therapies for cancer treatment .
Propriétés
Formule moléculaire |
C12H13ClN2 |
---|---|
Poids moléculaire |
220.7 g/mol |
Nom IUPAC |
6-tert-butyl-2-chloroquinoxaline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)8-4-5-9-10(6-8)14-7-11(13)15-9/h4-7H,1-3H3 |
Clé InChI |
PEEWCPORWWUSIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=NC=C(N=C2C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.